2,2-Dibromobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

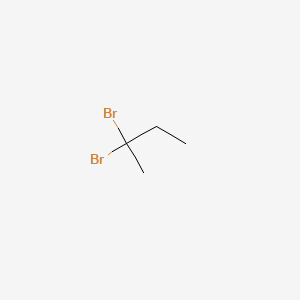

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2/c1-3-4(2,5)6/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDSASBQVXXTNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198383 | |

| Record name | 2,2-Dibromobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.91 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50341-35-0 | |

| Record name | 2,2-Dibromobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050341350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dibromobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2-Dibromobutane chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, and experimental protocols related to 2,2-dibromobutane. The information is intended to support research, development, and drug discovery activities.

Chemical and Physical Properties

This compound is a halogenated hydrocarbon with the molecular formula C4H8Br2.[1][2][3] The following tables summarize its key physical and chemical properties.

Table 1: Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 50341-35-0 | [1][2][3] |

| Molecular Formula | C4H8Br2 | [1][2][3] |

| Molecular Weight | 215.916 g/mol | [1][3] |

| Canonical SMILES | CCC(C)(Br)Br | [2] |

| InChIKey | XWDSASBQVXXTNE-UHFFFAOYSA-N | [2][4] |

Table 2: Physical Properties

| Property | Value | Conditions | Source |

| Boiling Point | 145 °C | at 760 mmHg | [1][5] |

| Melting Point | -25.98 °C | (estimate) | [1] |

| Density | 1.784 g/cm³ | [1] | |

| Refractive Index | 1.4990 | [1] | |

| Vapor Pressure | 6.26 mmHg | at 25 °C | [1] |

| Flash Point | 26.1 °C | [1] |

Table 3: Computed Properties

| Property | Value | Source |

| LogP | 2.90240 | [1] |

| PSA | 0.00000 | [1] |

Reactivity and Synthetic Pathways

This compound, as a geminal dihalide, undergoes characteristic reactions, primarily elimination reactions.[6] When treated with a strong base, it can undergo a double dehydrobromination to form alkynes.[6][7]

A notable reaction is the formation of but-2-yne when this compound is treated with two equivalents of a strong base like sodium amide (NaNH2).[7] The reaction proceeds through a two-step elimination (E2) mechanism.[6][7]

Experimental Protocols

This protocol describes a general procedure for the synthesis of this compound via the hydrobromination of but-2-yne.

Materials:

-

But-2-yne

-

Hydrogen bromide (HBr), 2 equivalents

-

Anhydrous solvent (e.g., acetic acid)

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Set up a round-bottom flask with a magnetic stirrer in an ice bath.

-

Dissolve but-2-yne in the anhydrous solvent within the flask.

-

Bubble hydrogen bromide gas through the solution using a gas dispersion tube.

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or NMR).

-

Once the reaction is complete, quench the reaction by pouring the mixture into water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation.

This protocol outlines a general procedure for the double dehydrobromination of this compound to an alkyne using a strong base.[6]

Materials:

-

This compound

-

Strong base (e.g., sodium amide, potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF or DMSO)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

-

Set up the reaction apparatus under an inert atmosphere.[6]

-

Dissolve this compound in the anhydrous solvent in the flask.[6]

-

Carefully add the strong base to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or GC analysis.[6]

-

Upon completion, cool the reaction mixture and quench it carefully with water or an ammonium (B1175870) chloride solution.[6]

-

Extract the product with an organic solvent.[6]

-

Dry the organic layer and concentrate it to yield the crude alkyne, which can be further purified by distillation.[6]

Analytical Workflow

A general workflow for the analysis and characterization of this compound is presented below. This typically involves spectroscopic methods to confirm the structure and purity of the compound.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C4H8Br2 | CID 142702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Butane, 2,2-dibromo- [webbook.nist.gov]

- 5. This compound [stenutz.eu]

- 6. benchchem.com [benchchem.com]

- 7. A mechanism for the reaction of 2 , 2 − dibromobutane with two equivalent.. [askfilo.com]

An In-depth Technical Guide to the Synthesis of 2,2-Dibromobutane from 2-Butyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2-dibromobutane, a geminal dihalide, from the starting material 2-butyne (B1218202). The core of this transformation lies in the electrophilic addition of hydrogen bromide (HBr) across the carbon-carbon triple bond of the alkyne. This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents key quantitative data. Furthermore, it includes essential visualizations of the reaction pathway and experimental workflow to facilitate a thorough understanding of the process.

Introduction

The synthesis of geminal dihalides, such as this compound, is a fundamental transformation in organic chemistry. These compounds serve as valuable intermediates in various synthetic routes, including the formation of ketones and the generation of vinylidene carbenes. The hydrobromination of alkynes presents a direct and efficient method for the preparation of these geminal dibromides. This guide focuses specifically on the conversion of 2-butyne to this compound, a reaction governed by Markovnikov's rule.

Reaction Mechanism and Principles

The synthesis of this compound from 2-butyne proceeds via a two-step electrophilic addition of hydrogen bromide across the triple bond.

Step 1: Formation of the Vinyl Bromide Intermediate

The initial step involves the protonation of the 2-butyne triple bond by HBr. This results in the formation of a vinyl carbocation intermediate. The bromide ion then acts as a nucleophile, attacking the carbocation to yield the intermediate product, 2-bromo-2-butene. In the case of the symmetrical alkyne 2-butyne, the initial protonation can occur at either of the sp-hybridized carbons, leading to the same intermediate.

Step 2: Formation of the Geminal Dihalide

The second equivalent of HBr then adds across the double bond of 2-bromo-2-butene. The proton adds to the carbon atom that already bears a hydrogen atom (following Markovnikov's rule), leading to the formation of a more stable carbocation. This carbocation is stabilized by resonance from the adjacent bromine atom. The bromide ion then attacks this carbocation, resulting in the final product, this compound.[1][2][3]

Experimental Protocol

This section outlines a detailed experimental procedure for the synthesis of this compound from 2-butyne.

Materials:

-

2-Butyne

-

Hydrogen bromide (gas or solution in acetic acid)

-

Anhydrous solvent (e.g., dichloromethane, glacial acetic acid)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, a clean, dry round-bottom flask equipped with a magnetic stir bar and a gas inlet tube is charged with a solution of 2-butyne in a suitable anhydrous solvent (e.g., dichloromethane). The flask is cooled in an ice bath to 0 °C.

-

Addition of Hydrogen Bromide: Gaseous hydrogen bromide is slowly bubbled through the stirred solution. Alternatively, a solution of HBr in glacial acetic acid can be added dropwise. The reaction is exothermic and the temperature should be maintained at or below 0 °C. The addition is continued until at least two molar equivalents of HBr have been added. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching and Workup: Once the reaction is complete, the reaction mixture is cautiously poured into a separatory funnel containing a cold, saturated solution of sodium bicarbonate to neutralize any excess acid. The layers are separated, and the aqueous layer is extracted with the reaction solvent.

-

Drying and Solvent Removal: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude this compound is then purified by distillation to yield the final product.

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 2-Butyne | C₄H₆ | 54.09 | 27 |

| Hydrogen Bromide | HBr | 80.91 | -66.8 |

| This compound | C₄H₈Br₂ | 215.91 | 143-145 |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value |

| Molar Ratio (2-Butyne:HBr) | 1 : ≥2 |

| Solvent | Dichloromethane or Glacial Acetic Acid |

| Reaction Temperature | 0 °C |

| Reaction Time | 1-3 hours |

| Typical Yield | 70-85% |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a triplet for the methyl protons (C4), a quartet for the methylene (B1212753) protons (C3), and a singlet for the methyl protons adjacent to the dibrominated carbon (C1).

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic C-H stretching and bending vibrations for the alkyl groups. A strong absorption band in the region of 600-500 cm⁻¹ is indicative of the C-Br stretching vibration.[4]

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-butyne via electrophilic addition of hydrogen bromide is a robust and well-established method for producing this valuable geminal dihalide. By carefully controlling the reaction conditions, particularly the stoichiometry of the reagents and the temperature, high yields of the desired product can be achieved. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

- 1. Answer [chem.ucalgary.ca]

- 2. gauthmath.com [gauthmath.com]

- 3. gauthmath.com [gauthmath.com]

- 4. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2,2-Dibromobutane

CAS Number: 50341-35-0

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: This document provides a comprehensive technical overview of 2,2-dibromobutane, a geminal dihalide. While not extensively documented in literature, this guide consolidates available physicochemical data, predicted spectroscopic characteristics, and established synthetic and reactivity principles relevant to this class of compounds. The potential, though not yet documented, for its application as a synthetic intermediate is explored within the context of related haloalkanes used in medicinal chemistry. Detailed hypothetical experimental protocols for its synthesis and subsequent reactions are provided to guide laboratory investigation.

Physicochemical and Computed Properties

This compound is a halogenated alkane characterized by the presence of two bromine atoms on the same carbon atom. Its properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄H₈Br₂ | [1][2][3] |

| Molecular Weight | 215.91 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Butane, 2,2-dibromo- | [1][4] |

| Boiling Point | 144.55°C - 145°C at 760 mmHg | [1][2][4] |

| Density | 1.75 - 1.784 g/cm³ | [1][2] |

| Flash Point | 26.1°C | [1] |

| Refractive Index | 1.4990 | [1] |

| Vapor Pressure | 6.26 mmHg at 25°C | [1] |

| Melting Point | -25.98°C (estimate) | [1] |

| XLogP3-AA | 3 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 0 | [3] |

| Rotatable Bond Count | 1 | [3] |

Synthesis and Reactivity

The primary synthetic routes to geminal dihalides like this compound involve the addition of hydrogen halides to alkynes or the reaction of ketones with halogenating agents. Its reactivity is dominated by elimination reactions when treated with strong bases.

Synthesis from Alkynes

The most direct synthesis of this compound is the hydrohalogenation of a four-carbon alkyne with two equivalents of hydrogen bromide (HBr).[5][6] The reaction proceeds via Markovnikov addition, where the proton adds to the carbon with more hydrogen atoms, and the bromide adds to the more substituted carbon, forming a stable carbocation intermediate.[5] Using 2-butyne (B1218202) as a starting material, the reaction proceeds through a 2-bromo-2-butene (B89217) intermediate.[5]

Reactivity: Dehydrohalogenation

As a geminal dihalide, this compound undergoes double dehydrobromination when treated with a strong base, such as sodium amide (NaNH₂), to yield an alkyne.[7][8] This is a sequential E2 elimination reaction. The reaction can produce a mixture of products, including but-1-yne, but-2-yne, and buta-1,2-diene, with the major product typically being the more stable internal alkyne, but-2-yne.[7]

Spectroscopic Characterization (Predicted)

| Technique | Predicted Features |

| ¹H NMR | - Triplet: around 1.0 ppm (3H), corresponding to the -CH₃ group adjacent to the -CH₂ group. - Quartet: around 2.0-2.2 ppm (2H), corresponding to the -CH₂ group. - Singlet: around 2.5 ppm (3H), corresponding to the -CH₃ group on the same carbon as the bromines. |

| ¹³C NMR | - Quaternary Carbon: A downfield signal for the C-Br₂ carbon. - Methylene Carbon: Signal for the -CH₂- carbon. - Two Methyl Carbons: Two distinct signals for the two non-equivalent -CH₃ carbons. |

| IR Spectroscopy | - C-H stretching: Absorptions around 2850-2975 cm⁻¹ for alkyl C-H bonds.[10] - C-H bending: Absorptions around 1370-1470 cm⁻¹.[10] - C-Br stretching: Characteristic absorptions in the fingerprint region, typically around 550-650 cm⁻¹.[10] |

| Mass Spectrometry | - Molecular Ion Peak (M+): A cluster of peaks corresponding to the molecular weight (215.91), showing a characteristic pattern due to the isotopes of bromine (⁷⁹Br and ⁸¹Br). The M, M+2, and M+4 peaks would be expected in an approximate 1:2:1 ratio. |

Applications in Drug Development

There is no direct evidence from the searched literature of this compound being used in drug development. However, its structural isomers, such as 1,2-dibromobutane (B1584511) and 1,4-dibromobutane, are utilized as versatile intermediates and alkylating agents in the synthesis of various pharmaceuticals.[11][12][13] For instance, dibromoalkanes are used to construct cyclic structures or to link molecular fragments in the synthesis of anti-cancer drugs, sedatives, and agrochemicals.[11][13]

Given its geminal dihalide structure, this compound could theoretically serve as a precursor to a ketone (via hydrolysis) or as a building block for creating highly substituted carbon centers. Its primary utility for drug development professionals would likely be as a reactive intermediate for the synthesis of more complex target molecules.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. While specific toxicity data is not available, information for related brominated alkanes suggests the following precautions.

| Aspect | Recommendation |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[4] Avoid formation of mists or vapors.[4] Use non-sparking tools and prevent electrostatic discharge.[4] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from heat, sparks, and open flames.[14][15] Store separately from incompatible materials such as strong oxidizing agents and strong bases.[14] |

| First Aid | If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[4] In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[4] Firefighters should wear self-contained breathing apparatus.[4] |

Experimental Protocols

The following are detailed, representative methodologies for the synthesis and reaction of this compound. These protocols are based on general procedures for analogous chemical transformations and should be adapted and optimized under appropriate laboratory safety standards.

Protocol: Synthesis of this compound from 2-Butyne

Objective: To synthesize this compound via the hydrobromination of 2-butyne.

Materials:

-

2-Butyne

-

Hydrogen bromide (gas or solution in acetic acid)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Gas inlet tube

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser under an inert atmosphere (e.g., nitrogen).

-

Dissolve 2-butyne (1.0 eq) in the chosen anhydrous solvent and cool the mixture to 0°C in an ice bath.

-

Slowly bubble hydrogen bromide gas (2.2 eq) through the solution or add HBr in acetic acid dropwise while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC).

-

Upon completion, carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution to neutralize excess acid.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 5% sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product via fractional distillation to obtain pure this compound.

Protocol: Dehydrobromination of this compound

Objective: To synthesize but-2-yne from this compound via double elimination.

Materials:

-

This compound

-

Sodium amide (NaNH₂)

-

Anhydrous ammonia (B1221849) (liquid) or a high-boiling point ether solvent (e.g., mineral oil)

-

Round-bottom flask

-

Dry ice/acetone condenser

-

Magnetic stirrer

-

Quenching agent (e.g., ammonium (B1175870) chloride)

-

Organic solvent for extraction (e.g., pentane)

Procedure:

-

Set up a flask with a magnetic stirrer and a dry ice/acetone condenser.

-

If using liquid ammonia, condense ammonia gas into the flask at -78°C. Add sodium amide (2.5 eq) in portions.

-

Slowly add a solution of this compound (1.0 eq) in a minimal amount of an anhydrous ether to the sodium amide suspension.

-

Stir the reaction mixture at the appropriate temperature (-78°C for liquid ammonia, or reflux for high-boiling solvents) for several hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, carefully quench the reaction by the slow addition of solid ammonium chloride.

-

Allow the ammonia to evaporate. If using another solvent, cool the mixture and add water to quench.

-

Extract the product with a low-boiling organic solvent like pentane.

-

Dry the organic extracts, filter, and carefully remove the solvent. The product, but-2-yne, is volatile and may require collection in a cold trap or distillation into a cooled receiver.

References

- 1. Cas 50341-35-0,this compound | lookchem [lookchem.com]

- 2. This compound | CAS#:50341-35-0 | Chemsrc [chemsrc.com]

- 3. This compound | C4H8Br2 | CID 142702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Answer [chem.ucalgary.ca]

- 6. homework.study.com [homework.study.com]

- 7. A mechanism for the reaction of 2 , 2 − dibromobutane with two equivalent.. [askfilo.com]

- 8. benchchem.com [benchchem.com]

- 9. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. cdnisotopes.com [cdnisotopes.com]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

An In-depth Technical Guide to the Spectroscopic Data of 2,2-Dibromobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for 2,2-Dibromobutane (C₄H₈Br₂), a halogenated alkane. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.4 | Quartet (q) | 2H | -CH₂- |

| ~2.0 | Singlet (s) | 3H | -C(Br)₂-CH₃ |

| ~1.1 | Triplet (t) | 3H | -CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type |

| ~75 | Quaternary Carbon (-C(Br)₂-) |

| ~40 | Methylene (-CH₂-) |

| ~35 | Methyl (-C(Br)₂-CH₃) |

| ~10 | Methyl (-CH₂-CH₃) |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| 2980-2850 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (methylene) |

| 1380 | Medium | C-H bend (methyl) |

| ~600 | Strong | C-Br stretch |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Abundance | Assignment |

| 214, 216, 218 | Low | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peaks) |

| 135, 137 | High | [M-Br]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 29 | High | [C₂H₅]⁺ |

Note: The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio results in the characteristic isotopic pattern for bromine-containing fragments.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1][2]

-

Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[1][3][4]

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.[1][2]

-

Cap the NMR tube securely.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[2]

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Parameters: Set appropriate spectral width, number of scans (typically 8-16), and a relaxation delay of 1-2 seconds.[2]

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[5]

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: Same as for ¹H NMR.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Parameters: A higher number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C. A longer relaxation delay may also be necessary. For a more concentrated sample (20-50 mg), the acquisition time can be reduced.[1][2]

-

Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[6][7]

-

Place one to two drops of neat this compound onto the center of one salt plate.[6][7][8]

-

Carefully place the second salt plate on top to create a thin liquid film between the plates.[6][7][9]

-

Mount the "sandwich" plates in the spectrometer's sample holder.[7][8]

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: Perform a background scan with the empty salt plates in the beam path to account for atmospheric and instrumental noise.

-

Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation and Introduction:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject the solution into the GC, where the compound is volatilized and separated from the solvent.[10]

-

The separated compound then enters the mass spectrometer.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Source: Electron Ionization (EI) is a common method for this type of molecule.

-

Ionization Energy: Standard EI energy is 70 eV.

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).[11]

-

Detector: An electron multiplier or similar detector records the abundance of each ion.

-

Data Acquisition: The mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

-

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. research.reading.ac.uk [research.reading.ac.uk]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. sites.bu.edu [sites.bu.edu]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. webassign.net [webassign.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. organomation.com [organomation.com]

- 11. rsc.org [rsc.org]

A Technical Guide to the Molecular Structure and Bonding of 2,2-Dibromobutane

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromobutane is a halogenated alkane, specifically classified as a geminal dihalide, which denotes the presence of two halogen atoms attached to the same carbon atom.[1][2] Its chemical formula is C₄H₈Br₂.[3][4][5] This structure makes it a valuable intermediate in organic synthesis, particularly in reactions involving dehydrohalogenation to form alkynes and allenes.[6][7] Understanding its molecular structure, bonding, and inherent reactivity is crucial for its effective application in synthetic chemistry and for the development of novel molecular entities. This guide provides a detailed overview of these core chemical characteristics.

Molecular Identity and Physicochemical Properties

The fundamental properties of this compound are summarized in the following tables. These data are essential for its handling, characterization, and application in experimental settings.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [3][5] |

| CAS Number | 50341-35-0 | [3][5] |

| Molecular Formula | C₄H₈Br₂ | [3][4][5] |

| Molecular Weight | 215.914 g/mol | [3] |

| SMILES | CCC(C)(Br)Br | [4][5] |

| InChIKey | XWDSASBQVXXTNE-UHFFFAOYSA-N | [3] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Boiling Point | 145 °C (at 760 mmHg) | [4] |

| Density | 1.784 g/cm³ | |

| Refractive Index | 1.4990 | |

| Flash Point | 26.1 °C | |

| Vapor Pressure | 6.26 mmHg (at 25 °C) |

Molecular Structure and Bonding

The chemical behavior of this compound is a direct consequence of its three-dimensional structure and the nature of its covalent bonds.

Atomic Connectivity and Hybridization

The structure of this compound consists of a four-carbon alkane backbone. The key feature is the second carbon atom (C2), which is covalently bonded to two bromine atoms, a methyl group (C1), and an ethyl group (C3-C4).

All four carbon atoms in the butane (B89635) chain are sp³ hybridized. This hybridization results from the mixing of one 2s orbital and three 2p orbitals to form four equivalent sp³ hybrid orbitals. These orbitals arrange themselves in a tetrahedral geometry to minimize electron-pair repulsion, with bond angles of approximately 109.5°.

-

C1, C3, and C4: These carbons form four single (sigma) bonds to either carbon or hydrogen atoms.

-

C2 (The Geminal Center): This carbon is bonded to four other atoms (C1, C3, Br, Br) via sigma bonds. The overlap of its sp³ hybrid orbitals with the sp³ orbitals of C1 and C3, and with the p-orbitals of the two bromine atoms, establishes the molecular framework.

Caption: 2D molecular structure of this compound.

Bonding Geometry

The sp³ hybridization of the central C2 carbon atom dictates a tetrahedral arrangement of the groups attached to it. The C-C-C backbone is flexible due to free rotation around the C-C sigma bonds. The covalent bonds within the molecule are all sigma (σ) bonds, characterized by the head-on overlap of atomic and hybrid orbitals, resulting in electron density concentrated along the internuclear axis.

Caption: Hybridization and bonding at the C2 center.

Predicted Spectroscopic Characterization

While specific experimental spectra for this compound are not detailed in the search results, its features can be reliably predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A triplet corresponding to the three protons of the C4 methyl group, split by the two adjacent protons on C3.

-

A quartet corresponding to the two protons of the C3 methylene (B1212753) group, split by the three adjacent protons on C4.

-

A singlet corresponding to the three protons of the C1 methyl group, which has no adjacent protons.

-

-

¹³C NMR: The carbon NMR spectrum should exhibit four unique signals, one for each carbon atom, as they are all in chemically distinct environments.

-

IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching and bending vibrations in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively. A characteristic C-Br stretching absorption would be expected in the fingerprint region, typically between 500-600 cm⁻¹.

Chemical Reactivity and Synthesis

Dehydrohalogenation to Form Alkynes

A primary reaction of geminal dihalides like this compound is double dehydrohalogenation upon treatment with a strong base.[7] This elimination reaction typically proceeds via a bimolecular (E2) mechanism for each step, resulting in the formation of alkynes.[8][9][10] The reaction with two equivalents of a strong base, such as sodium amide (NaNH₂), can yield a mixture of products, including but-1-yne, but-2-yne, and buta-1,2-diene.[6] The formation of the more stable internal alkyne (but-2-yne) is often favored.

Caption: Reaction pathway for dehydrohalogenation.

Experimental Protocol: Synthesis from But-2-yne

The synthesis of geminal dihalides is commonly achieved by the addition of two equivalents of a hydrogen halide to an alkyne. This protocol outlines the synthesis of this compound from but-2-yne, following Markovnikov's rule in a two-step addition.

Methodology:

-

Reaction Setup: A solution of but-2-yne is prepared in a suitable inert solvent (e.g., glacial acetic acid or dichloromethane) in a three-necked flask equipped with a gas inlet, a thermometer, and a condenser, cooled in an ice-water bath.

-

Reagent Addition: Anhydrous hydrogen bromide (HBr) gas is bubbled through the solution, or two equivalents of a concentrated HBr solution are added dropwise with vigorous stirring. The temperature is maintained below 10 °C.

-

Reaction: The first equivalent of HBr adds across the triple bond to form 2-bromobut-2-ene. The second equivalent then adds to this intermediate, with the bromide adding to the same carbon (C2) to yield this compound.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: The reaction mixture is poured into cold water and neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated using a separatory funnel.

-

Purification: The crude product is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and purified by fractional distillation under reduced pressure.

-

Characterization: The final product's identity and purity are confirmed using NMR and IR spectroscopy.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound is a structurally distinct geminal dihalide characterized by sp³ hybridization and a tetrahedral geometry at its core. Its bonding framework, consisting entirely of sigma bonds, provides a stable yet reactive molecule. The presence of two bromine atoms on a single carbon atom governs its primary reactivity, making it a key precursor for the synthesis of alkynes via base-mediated elimination reactions. The predictive power of spectroscopic techniques and established synthetic protocols allows for its reliable characterization and preparation, underscoring its utility in advanced organic synthesis.

References

- 1. What is geminal dihalide class 10 chemistry CBSE [vedantu.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Butane, 2,2-dibromo- [webbook.nist.gov]

- 4. This compound [stenutz.eu]

- 5. This compound | C4H8Br2 | CID 142702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solved Treatment of this compound with two equivalents | Chegg.com [chegg.com]

- 7. Alkyne Synthesis | ChemTalk [chemistrytalk.org]

- 8. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry [saskoer.ca]

- 9. Discuss the mechanism of the following reactions: (a) Dehydrohalogena - askIITians [askiitians.com]

- 10. westfield.ma.edu [westfield.ma.edu]

An In-depth Technical Guide to the Isomers of Dibromobutane and Their Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dibromobutane, focusing on their structural diversity, relative stability, and experimental characterization. This document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development who utilize dibromobutane isomers as synthetic intermediates and building blocks.

Isomers of Dibromobutane

Dibromobutane, with the molecular formula C₄H₈Br₂, exists as nine constitutional (structural) isomers. These isomers differ in the connectivity of the carbon skeleton and the position of the two bromine atoms. The isomers can be broadly categorized into those with a straight-chain butane (B89635) backbone and those with a branched isobutane (B21531) (2-methylpropane) backbone.

Straight-Chain Isomers:

-

1,1-Dibromobutane

-

1,2-Dibromobutane

-

1,3-Dibromobutane

-

1,4-Dibromobutane

-

2,2-Dibromobutane

Branched-Chain Isomers:

-

1,1-Dibromo-2-methylpropane

-

1,2-Dibromo-2-methylpropane

-

1,3-Dibromo-2-methylpropane

Furthermore, some of these constitutional isomers exhibit stereoisomerism due to the presence of chiral centers. Notably, 2,3-dibromobutane has two chiral centers, leading to the existence of a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S)). 1,2-Dibromobutane and 1,3-Dibromobutane also possess a single chiral center each and therefore exist as pairs of enantiomers.

Stability of Dibromobutane Isomers

The stability of dibromobutane isomers is influenced by several factors, including the carbon skeleton structure (branched vs. straight-chain), the relative positions of the bromine atoms (geminal vs. vicinal vs. isolated), and stereochemical considerations such as steric hindrance in different conformations.

Qualitative Assessment of Stability

-

Branched vs. Straight-Chain Isomers : In general, for alkanes, branched isomers are thermodynamically more stable than their straight-chain counterparts. This is often attributed to factors like electron correlation and hyperconjugation. Therefore, it is expected that the dibrominated isobutane isomers are generally more stable than the corresponding dibromobutane isomers.

-

Geminal vs. Vicinal Dihalides : There is some debate in the literature regarding the relative stability of geminal (two halogens on the same carbon) and vicinal (halogens on adjacent carbons) dihalides. For diols, geminal diols are generally unstable due to lone pair repulsion between the oxygen atoms.[1] A similar principle may apply to dihalides, suggesting that vicinal dihalides could be more stable than geminal dihalides.[2][3] This would imply that isomers like 1,2- and 2,3-dibromobutane might be more stable than 1,1- and this compound.

-

Conformational Stability : For isomers with rotational freedom, the stability is also dependent on the specific conformation. For example, in 2,3-dibromobutane, the anti-conformation, where the two bulky bromine atoms are 180° apart, is the most stable due to minimized steric strain. The gauche and eclipsed conformations are of higher energy. A similar trend is observed for 1,2-dibromobutane.

Quantitative Stability Data

Obtaining a complete set of experimental thermodynamic data for all dibromobutane isomers is challenging. However, some data is available, which can provide a quantitative insight into their relative stabilities. The standard enthalpy of formation (ΔfH°) is a key measure, with more negative values indicating greater stability.

| Isomer | Standard Enthalpy of Formation (Gas Phase, kJ/mol) | Standard Enthalpy of Formation (Liquid Phase, kJ/mol) |

| This compound | -103.3 to -101.7 | -148.5 to -146.9 |

Data sourced from NIST Chemistry WebBook.[4][5][6]

The available data for this compound provides a baseline for comparison. Further computational and experimental studies are required to establish a complete thermodynamic profile for all isomers.

Experimental Protocols

The synthesis and characterization of dibromobutane isomers are fundamental to their application in research and development. Below are representative experimental protocols for the synthesis and analysis of these compounds.

Synthesis of Dibromobutane Isomers

3.1.1. Synthesis of 1,4-Dibromobutane from Tetrahydrofuran (THF)

This method involves the acid-catalyzed ring-opening of THF with hydrobromic acid.[7]

-

Reagents : Tetrahydrofuran (THF), 48% Hydrobromic acid (HBr), Concentrated Sulfuric acid (H₂SO₄).

-

Procedure :

-

To a round-bottom flask equipped with a reflux condenser, add 48% HBr.

-

Slowly and with cooling, add concentrated H₂SO₄ to the flask.

-

Add THF to the mixture.

-

Heat the mixture to reflux for several hours.

-

After cooling, transfer the mixture to a separatory funnel. The denser organic layer, containing 1,4-dibromobutane, is collected.

-

The organic layer is washed sequentially with water, 5% sodium bicarbonate solution, and again with water.

-

The crude product is dried over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂) and purified by distillation.

-

3.1.2. Synthesis of 2,3-Dibromobutane from 2-Butene (B3427860)

This is a classic example of an electrophilic addition of bromine to an alkene. The stereochemistry of the starting alkene determines the stereochemistry of the product.

-

Reagents : (E)- or (Z)-2-Butene, Bromine (Br₂), an inert solvent (e.g., dichloromethane, CH₂Cl₂).

-

Procedure :

-

Dissolve the 2-butene isomer in the inert solvent in a flask protected from light.

-

Slowly add a solution of bromine in the same solvent to the flask with stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude 2,3-dibromobutane.

-

Further purification can be achieved by distillation.

-

3.1.3. Synthesis of this compound from 2-Butyne (B1218202)

This synthesis involves the addition of HBr to an alkyne.

-

Reagents : 2-Butyne, Hydrogen bromide (HBr, 2 equivalents).

-

Procedure :

Spectroscopic Characterization

The identification and characterization of dibromobutane isomers are typically achieved using a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum provide detailed information about the proton environments in the molecule, allowing for the differentiation of isomers.[10][11]

-

¹³C NMR : The number of signals in the proton-decoupled ¹³C NMR spectrum corresponds to the number of unique carbon environments, which is often a key differentiator between isomers.[12][13]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the presence of C-H and C-Br bonds. The C-Br stretching vibrations typically appear in the fingerprint region of the spectrum (around 500-700 cm⁻¹). While many isomers will have similar features in the functional group region, the fingerprint region is unique for each isomer and can be used for identification by comparison with a spectral database.[14][15][16][17][18]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. The molecular ion peak will show a characteristic pattern due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br), with M, M+2, and M+4 peaks. The fragmentation pattern can help in distinguishing between isomers.[19][20][21][22]

Conformational Analysis of 2,3-Dibromobutane

The stability and reactivity of 2,3-dibromobutane are influenced by the rotational conformations around the C2-C3 bond. The relative energies of the staggered and eclipsed conformations can be depicted in a potential energy diagram.

This guide has provided a foundational understanding of the isomers of dibromobutane. For more detailed information on specific isomers, including safety data and supplier information, it is recommended to consult chemical databases such as PubChem and the NIST Chemistry WebBook.

References

- 1. quora.com [quora.com]

- 2. reddit.com [reddit.com]

- 3. brainly.in [brainly.in]

- 4. Butane, 2,2-dibromo- [webbook.nist.gov]

- 5. Butane, 2,2-dibromo- [webbook.nist.gov]

- 6. Butane, 2,2-dibromo- [webbook.nist.gov]

- 7. youtube.com [youtube.com]

- 8. Solved Devise a synthetic sequence for the synthesis | Chegg.com [chegg.com]

- 9. Solved < Question 21 of 30 > Devise a synthetic sequence for | Chegg.com [chegg.com]

- 10. (+/-)-2 3-DIBROMOBUTANE 98(598-71-0) 1H NMR spectrum [chemicalbook.com]

- 11. 2,3-Dibromobutane | C4H8Br2 | CID 21508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,3-DIBROMOBUTANE(5408-86-6) 13C NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Butane, 1,2-dibromo- [webbook.nist.gov]

- 15. 1,2-Dibromobutane(533-98-2) IR Spectrum [m.chemicalbook.com]

- 16. 1,2-Dibromobutane | C4H8Br2 | CID 10792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. C2H4Br2 BrCH2CH2Br infrared spectrum of 1,2-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. 1,3-Dibromobutane(107-80-2) MS spectrum [chemicalbook.com]

- 20. Butane, 1,3-dibromo- [webbook.nist.gov]

- 21. spectrabase.com [spectrabase.com]

- 22. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Thermochemical Properties of 2,2-Dibromobutane: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the available thermochemical data for 2,2-Dibromobutane. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate and detailed information on the thermodynamic properties of halogenated alkanes. This document summarizes key quantitative data, outlines probable experimental methodologies for their determination, and presents relevant chemical pathways and workflows in a clear, visual format.

Thermochemical Data Summary

The following tables present a summary of the key thermochemical properties of this compound in both the liquid and ideal gas phases. The data is primarily sourced from the National Institute of Standards and Technology (NIST) WebBook and the NIST/TRC Web Thermo Tables, which are critically evaluated compilations of thermophysical and thermochemical data.[1][2]

Table 1: Standard Molar Enthalpy of Formation of this compound

| Phase | ΔfH° (kJ/mol) | Method | Reference |

| Liquid | -135.7 | Equilibration (Eqk) | Rozhnov, A.M. and Nesterova, T.N. (1973)[3] |

| Ideal Gas | -91.46 | Equilibration (Eqk) | Rozhnov, A.M. and Nesterova, T.N. (1973)[4] |

Table 2: Temperature-Dependent Thermochemical Properties of this compound (Ideal Gas)

| Temperature (K) | Heat Capacity at Constant Pressure (Cp) (J/mol·K) | Enthalpy (H) (kJ/mol) |

| 200 | Data not available in snippets | Data not available in snippets |

| 298.15 | Data not available in snippets | Data not available in snippets |

| 500 | Data not available in snippets | Data not available in snippets |

| 1000 | Data not available in snippets | Data not available in snippets |

Note: While the NIST/TRC Web Thermo Tables indicate the availability of heat capacity and enthalpy data for the ideal gas phase of this compound from 200 K to 1000 K, the specific values were not present in the provided search snippets.[1]

Experimental Protocols

The determination of the standard enthalpy of formation for this compound by Rozhnov and Nesterova in 1973 was based on the "equilibration" method.[3][4] This likely involved the study of the isomerization equilibrium between this compound and 2,3-dibromobutane (B42614). While the specific details of the 1973 study are not fully available, a plausible experimental protocol for such a determination would involve the following steps:

1. Isomerization Reaction Setup:

-

A known quantity of a pure dibromobutane isomer (e.g., 2,3-dibromobutane) or a mixture of isomers is placed in a sealed reaction vessel.

-

A catalyst, if necessary to facilitate the isomerization at a measurable rate, would be added. For haloalkane isomerization, a Lewis acid catalyst might be employed.

-

The reaction vessel is placed in a thermostat-controlled environment to maintain a precise and constant temperature.

2. Equilibration:

-

The reaction mixture is heated and stirred for a sufficient period to allow the isomerization reaction to reach equilibrium.

-

The time required to reach equilibrium would be determined by preliminary kinetic studies, where the composition of the mixture is analyzed at different time intervals until it no longer changes.

3. Sampling and Analysis:

-

Once equilibrium is established, a sample of the reaction mixture is rapidly cooled to quench the reaction and prevent any shift in the equilibrium composition.

-

The composition of the isomeric mixture at equilibrium is determined using an analytical technique such as gas chromatography (GC). A capillary column with a suitable stationary phase would be used to separate the 2,2- and 2,3-dibromobutane isomers. The relative amounts of each isomer are determined by integrating the areas of their respective peaks in the chromatogram.

4. Calculation of Thermodynamic Properties:

-

The equilibrium constant (K_eq) for the isomerization reaction is calculated from the concentrations or partial pressures of the isomers at equilibrium.

-

The Gibbs free energy change (ΔG°) for the reaction at the experimental temperature is then calculated using the equation: ΔG° = -RT ln(K_eq), where R is the ideal gas constant and T is the absolute temperature.

-

By measuring the equilibrium constant at several different temperatures, the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) for the isomerization reaction can be determined from the van 't Hoff equation: ln(K_eq) = -ΔH°/RT + ΔS°/R. A plot of ln(K_eq) versus 1/T yields a straight line with a slope of -ΔH°/R.

-

The enthalpy of formation of the target isomer (this compound) can then be calculated if the enthalpy of formation of the other isomer (2,3-dibromobutane) is known from other experimental methods, such as combustion calorimetry.

Visualizations

Putative Metabolic Pathway of this compound

While specific metabolic pathways for this compound are not well-documented, it is plausible that it undergoes detoxification via conjugation with glutathione (B108866), similar to other small brominated alkanes. This process is of significant interest in drug development for assessing potential toxicity. The following diagram illustrates a putative metabolic pathway.

Caption: Putative metabolic pathway of this compound via glutathione conjugation.

Experimental Workflow for the Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a suitable precursor. The following diagram outlines a logical experimental workflow for its synthesis.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. brainly.com [brainly.com]

- 2. 11 STATEMENT-1 Isomerisation also results when \mathrm { NaNH } _ { 2 } i.. [askfilo.com]

- 3. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Conjugative metabolism of 1,2-dibromoethane in mitochondria: disruption of oxidative phosphorylation and alkylation of mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2,2-Dibromobutane: Commercial Availability, Suppliers, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

2,2-Dibromobutane, a geminal dihalide, serves as a valuable, albeit specialized, building block in organic synthesis. Its primary utility lies in the formation of carbon-carbon triple bonds through dehydrohalogenation reactions, providing access to butyne derivatives. This technical guide offers a comprehensive overview of the commercial availability of this compound, a summary of its known suppliers, and a detailed examination of its physicochemical properties. Furthermore, it provides in-depth experimental protocols for its application in key synthetic transformations, equipping researchers and drug development professionals with the practical knowledge required for its effective use.

Introduction to this compound

This compound (CAS No. 50341-35-0) is an organobromine compound with the molecular formula C₄H₈Br₂.[1][2] Its structure features two bromine atoms attached to the second carbon of a butane (B89635) chain. This arrangement makes it a precursor for the synthesis of internal alkynes, specifically 1-butyne (B89482) and 2-butyne, through controlled elimination reactions.[3][4] While not as commonly stocked as its vicinal isomers, this compound is commercially available from a select number of chemical suppliers and is noted to have reached commercial mass production.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 50341-35-0 | [1][2] |

| Molecular Formula | C₄H₈Br₂ | [1][2] |

| Molecular Weight | 215.92 g/mol | [5] |

| Boiling Point | 145 °C at 760 mmHg | [1] |

| Melting Point | -25.98 °C (estimate) | [1] |

| Density | 1.784 g/cm³ | [1] |

| Refractive Index | 1.4990 | [1] |

| Flash Point | 26.1 °C | [1] |

| LogP | 2.90240 | [1] |

Commercial Availability and Suppliers

This compound is available from a limited number of chemical suppliers, often on a "made-to-order" or "inquiry" basis, rather than as a standard stock item from large-scale distributors. The typical purity offered is around 99%.[1] Below is a table summarizing known suppliers. Researchers are advised to contact these suppliers directly for current pricing, availability, and detailed specifications.

| Supplier | Contact Information | Notes |

| LookChem | Website: lookchem.com | Lists this compound with 99% purity and indicates it has achieved commercial mass production.[1] |

| Pharmaffiliates | Website: pharmaffiliates.com | Lists this compound as a miscellaneous compound.[5] |

| ABI Chem | Website: abichem.com | Lists "Butane, 2,2-dibromo-" with the corresponding CAS number.[6] |

Experimental Protocols

The primary synthetic utility of this compound is as a precursor to butynes via double dehydrohalogenation. The choice of base and reaction conditions can influence the regioselectivity of the resulting alkyne.

Synthesis of 1-Butyne and 2-Butyne via Elimination Reaction

This protocol describes the general procedure for the elimination reaction of this compound to yield a mixture of 1-butyne and 2-butyne. The reaction proceeds through a step-wise E2 elimination.[3] The use of a very strong base, such as sodium amide (NaNH₂), is typically required for the second elimination of the vinylic bromide intermediate.[3]

Reaction Scheme:

Figure 1: General reaction scheme for the dehydrohalogenation of this compound.

Materials:

-

This compound

-

Sodium amide (NaNH₂)

-

Liquid ammonia (B1221849) (as solvent, optional but common)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Apparatus for reactions at low temperatures (if using liquid ammonia)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Apparatus for distillation for product purification

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube), and a gas inlet, add sodium amide (2.2 equivalents).

-

Solvent Addition: If using liquid ammonia, cool the flask to -78 °C (dry ice/acetone bath) and condense the required volume of ammonia. Alternatively, use an anhydrous ethereal solvent like THF.

-

Addition of Reactant: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether or THF. Add this solution dropwise to the stirred suspension of sodium amide at a rate that maintains a gentle reflux or the desired reaction temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking aliquots periodically. The reaction is typically stirred for several hours.

-

Work-up: After the reaction is complete, cautiously quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride at a low temperature.

-

Extraction: Allow the mixture to warm to room temperature. If ammonia was used, allow it to evaporate. Add water and extract the aqueous layer with diethyl ether (3 x volume).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product, a mixture of 1-butyne and 2-butyne, can be purified by fractional distillation. 2-Butyne is generally the major product due to the formation of the more substituted, and therefore more stable, alkene intermediate (Saytzeff's rule).[3]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1]

-

Handling: Work in a well-ventilated area or a fume hood.[7] Wear suitable protective clothing, including gloves and safety goggles.[7] Use non-sparking tools and take measures to prevent electrostatic discharge.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Logical Relationships in Synthesis

The synthesis of butynes from this compound follows a clear logical progression of chemical transformations.

Figure 2: Logical workflow for the synthesis of butynes from this compound.

Conclusion

This compound is a specialty chemical with a defined role in organic synthesis as a precursor to butyne derivatives. While its commercial availability is more limited than other brominated butanes, it can be sourced from several suppliers. The successful application of this compound in research and development, particularly in the synthesis of novel pharmaceutical intermediates, hinges on a thorough understanding of its reactivity and the careful execution of dehydrohalogenation protocols. This guide provides the foundational information necessary for researchers to incorporate this versatile building block into their synthetic strategies.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C4H8Br2 | CID 142702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. homework.study.com [homework.study.com]

- 4. Treatment of this compound with two equivalents of strong base afford.. [askfilo.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Butane, 2,2-dibromo-;50341-35-0 [abichem.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Safe Handling of 2,2-Dibromobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 2,2-Dibromobutane, a halogenated alkane utilized in various chemical syntheses. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1] Inhalation may lead to respiratory tract irritation.[1]

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapour.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental procedures.

| Property | Value | Source |

| Molecular Formula | C4H8Br2 | [2][3] |

| Molecular Weight | 215.916 g/mol | [2] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 145 °C at 760 mmHg | [2] |

| Melting Point | -25.98 °C (estimate) | [2] |

| Flash Point | 26.1 °C | [2] |

| Density | 1.784 g/cm³ | [2] |

| Vapor Pressure | 6.26 mmHg at 25°C | [2] |

| Refractive Index | 1.4990 | [2] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

| PPE Type | Specifications |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] |

| Hand Protection | Chemical impermeable gloves.[4] Gloves must be inspected prior to use.[4] |

| Skin and Body Protection | Fire/flame resistant and impervious clothing.[4] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risks.

Handling:

-

Handle in a well-ventilated place.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Use non-sparking tools.[4]

-

Keep away from heat, sparks, open flames, and hot surfaces. – No smoking.[1]

-

Prevent fire caused by electrostatic discharge steam.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Store apart from foodstuff containers or incompatible materials.[4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |

Accidental Release and Firefighting Measures

Accidental Release:

-

Evacuate personnel to safe areas.[4]

-

Ensure adequate ventilation.[4]

-

Remove all sources of ignition.[4]

-

Use personal protective equipment.[4]

-

Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4]

-

Contain spillage, and then collect with non-combustible absorbent material, (e.g. sand, earth, diatomaceous earth, vermiculite) and place in container for disposal according to local / national regulations.

Firefighting:

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam as suitable extinguishing media.[4]

-

Wear a self-contained breathing apparatus for firefighting if necessary.[4]

-

Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen bromide gas.[1]

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting.

References

Unveiling the Past: The Discovery and Synthesis of 2,2-Dibromobutane

A deep dive into the historical context and foundational synthetic methodologies of a key geminal dihalide, this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. We explore the early discoveries that paved the way for the synthesis of 2,2-dibromobutane and detail the experimental protocols that have been pivotal in its preparation.

Historical Perspective: The Dawn of Geminal Dihalides

While a definitive first synthesis of this compound remains elusive in early chemical literature, the foundational chemistry for its creation was laid in the mid-19th century. The synthesis of geminal dihalides, compounds bearing two halogen atoms on the same carbon, emerged from the investigation of reactions between carbonyl compounds and phosphorus halides. A landmark in this field was the synthesis of benzal chloride in 1849, achieved by reacting benzaldehyde (B42025) with phosphorus pentachloride, as documented in Liebigs Annalen der Chemie.[1] This reaction established a general principle that would become a cornerstone for the synthesis of a wide array of geminal dihalides, including this compound.

The underlying theory of chemical structure, proposed by Aleksandr Butlerov in the 1860s, further propelled the understanding and systematic synthesis of such compounds. His work provided the intellectual framework for predicting the outcomes of chemical reactions and understanding the connectivity of atoms within a molecule. While direct evidence of Butlerov synthesizing this compound is not available, his contributions were fundamental to the development of synthetic organic chemistry.

Core Synthetic Methodologies

The primary and most historically significant route for the synthesis of this compound involves the reaction of butanone with a brominating agent, most commonly phosphorus pentabromide. This method is analogous to the well-established synthesis of geminal dichlorides from ketones using phosphorus pentachloride.

Synthesis from Butanone

The reaction of butanone with phosphorus pentabromide proceeds via a nucleophilic attack of the carbonyl oxygen on the phosphorus atom, followed by a series of substitution and elimination steps to replace the carbonyl oxygen with two bromine atoms.

Experimental Protocol: Synthesis of this compound from Butanone

-

Reagents:

-

Butanone (Methyl ethyl ketone)

-

Phosphorus pentabromide

-

Anhydrous ether (solvent)

-

Ice

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a dropping funnel, a solution of butanone in anhydrous ether is placed.

-

The flask is cooled in an ice bath.

-

Phosphorus pentabromide is added portion-wise to the stirred solution at a rate that maintains a low reaction temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a period to ensure complete reaction.

-

The reaction mixture is then cooled and poured onto crushed ice to decompose the excess phosphorus halides.

-

The ethereal layer is separated, washed with a dilute sodium bicarbonate solution to remove any acidic byproducts, and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The ether is removed by distillation, and the remaining crude this compound is purified by fractional distillation.

-

Quantitative Data:

| Physical Property | Value |

| Boiling Point | 143-145 °C |

| Density | 1.78 g/mL at 20 °C |

| Molar Mass | 215.91 g/mol |

| Refractive Index | 1.513 at 20 °C |

Logical Relationship of the Synthesis Pathway

The synthesis of this compound from butanone can be visualized as a direct transformation of a functional group. The following diagram illustrates this logical flow.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,2-Dibromobutane in Grignard Reagent Formation

For Researchers, Scientists, and Drug Development Professionals

The formation of Grignard reagents is a cornerstone of synthetic organic chemistry, enabling the creation of carbon-carbon bonds with a wide variety of electrophiles.[1] While typically synthesized from mono-haloalkanes, the use of geminal dihalides such as 2,2-dibromobutane offers unique synthetic possibilities, alongside a distinct set of challenges. These application notes provide a detailed overview of the formation of Grignard reagents from this compound, including potential reaction pathways, experimental protocols, and key considerations for successful synthesis and application.

The reaction of this compound with magnesium metal can lead to several products, contingent on the reaction conditions. The primary target is often the mono-Grignard reagent, 2-bromo-2-butylmagnesium bromide, an α-bromo Grignard reagent. However, the presence of a second bromine atom on the same carbon introduces complexities, including the potential for the formation of a di-Grignard reagent, α-elimination, and coupling reactions.[2] Careful control of stoichiometry, temperature, and addition rates is therefore critical to steer the reaction toward the desired product.

Potential Reaction Pathways

The reaction of this compound with magnesium can proceed via several pathways, as illustrated below. The formation of the mono-Grignard reagent is typically favored by using a stoichiometric amount of magnesium and maintaining low reaction temperatures. An excess of magnesium and longer reaction times may promote the formation of the di-Grignard reagent. Higher temperatures can lead to α-elimination, yielding but-1-yne. Wurtz-type coupling is a common side reaction in many Grignard preparations.[3]

Data Presentation: Potential Products and Influencing Factors

The selective formation of a specific product from the reaction of this compound with magnesium is highly dependent on the experimental conditions. The following table summarizes the potential products and the key factors influencing their formation.

| Product Name | Chemical Structure | Favorable Reaction Conditions | Notes |

| Mono-Grignard Reagent | CH₃CH₂C(Br)(MgBr)CH₃ | Stoichiometric (1:1) ratio of this compound to Mg. Low temperature (-10 °C to 0 °C). Slow, controlled addition of the dihalide. | The desired intermediate for many subsequent reactions. Its stability can be limited. |

| Di-Grignard Reagent | CH₃CH₂C(MgBr)₂(CH₃) | Excess magnesium (>2 equivalents). Longer reaction times and potentially higher temperatures (reflux in THF). | A powerful dianionic nucleophile, but its formation can be challenging to control. |

| But-1-yne | CH₃CH₂C≡CH | Higher reaction temperatures. This product arises from the α-elimination of MgBr₂ from the mono-Grignard reagent. | This side reaction can be significant if the reaction temperature is not carefully controlled. |

| Wurtz Coupling Products | e.g., 3,4-diethyl-3,4-dimethylhexane | This is a common side reaction in Grignard preparations and can be promoted by higher concentrations and temperatures. | Can lead to complex mixtures and reduce the yield of the desired Grignard reagent.[3] |

Experimental Protocols